![molecular formula C20H21FN4O2 B2507133 4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one CAS No. 2034293-36-0](/img/structure/B2507133.png)
4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21FN4O2 and its molecular weight is 368.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one (CAS Number: 2034293-36-0) belongs to a class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C20H21FN4O2, with a molecular weight of 368.4 g/mol. The structure includes a cyclopropyl group and a fluorophenyl moiety attached to a pyrrolidinone framework, which is characteristic of many bioactive compounds.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds similar to the one in focus have shown inhibition of various cancer cell lines. For instance, studies have demonstrated that derivatives containing the pyrazolo[1,5-a]pyrimidine core possess selective cytotoxicity against cancer cells while sparing normal cells.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidines | MCF-7 (breast cancer) | 0.8 | Induction of apoptosis |
Pyrazolo[1,5-a]pyrimidines | A549 (lung cancer) | 1.2 | Inhibition of cell proliferation |
2. Cholinesterase Inhibition
Cholinesterases are critical targets in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound's structural features suggest potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In related studies, other pyrazole derivatives have demonstrated IC50 values in the low micromolar range against these enzymes.
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine | 0.899 | 0.583 |
4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine) derivative | TBD | TBD |
3. Antimicrobial Properties
The biological activity of pyrazole derivatives extends to antimicrobial effects. Compounds with similar structures have shown moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 250 µg/mL |
Escherichia coli | 200 µg/mL |
Candida albicans | 150 µg/mL |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various pyrazole derivatives including the target compound, it was found that treatment led to significant reductions in tumor size in xenograft models. The mechanism was attributed to apoptosis induction via caspase activation pathways.
Case Study 2: Neuroprotective Effects
Another study focused on evaluating the neuroprotective effects of pyrazole derivatives against oxidative stress in neuronal cell cultures. The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell viability.
Eigenschaften
IUPAC Name |
4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c21-15-2-1-3-16(9-15)24-11-14(8-19(24)26)20(27)23-6-7-25-17(12-23)10-18(22-25)13-4-5-13/h1-3,9-10,13-14H,4-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJWYJNPTYHDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.